molecular formula C9H18N2 B13464645 (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine

(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine

Cat. No.: B13464645
M. Wt: 154.25 g/mol
InChI Key: DZFGWNNSHNOGPV-SECBINFHSA-N
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Description

(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a pyrrolidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a secondary amine, followed by hydrogenation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .

Scientific Research Applications

(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is unique due to its chiral nature and the presence of a pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-[[(3R)-pyrrolidin-3-yl]methyl]pyrrolidine

InChI

InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m1/s1

InChI Key

DZFGWNNSHNOGPV-SECBINFHSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CCNC2

Canonical SMILES

C1CCN(C1)CC2CCNC2

Origin of Product

United States

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